molecular formula C13H18BrNO3 B3105940 n-Boc-1-(4-bromophenyl)-2-hydroxyethylamine CAS No. 1557852-03-5

n-Boc-1-(4-bromophenyl)-2-hydroxyethylamine

Cat. No. B3105940
CAS RN: 1557852-03-5
M. Wt: 316.19
InChI Key: QFKIGDYLKNXDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-(4-bromophenyl)-2-hydroxyethylamine, also known as tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate, is a useful research chemical . It has a molecular weight of 300.19 and a molecular formula of C13H18BrNO2 .


Molecular Structure Analysis

The molecular structure of n-Boc-1-(4-bromophenyl)-2-hydroxyethylamine includes a bromophenyl group, an ethylamine group, and a tert-butyl carbamate (Boc) group . The canonical SMILES representation is CC(C1=CC=C(C=C1)Br)NC(=O)OC©©C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Arylation

The compound can be used in Au- and Pd-catalyzed arylation . Arylation is a process that introduces an aryl group into a molecule, which can be useful in the synthesis of various organic compounds .

Metathesis

Metathesis is another area where this compound can be applied . Metathesis is a chemical reaction used in organic chemistry that involves the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds .

Amide Activation

Amide activation is another potential application for this compound . This process involves the activation of amide bonds for further chemical reactions, which is a key step in many synthesis processes .

Diazomethane Reactions

The compound can also be used in reactions involving diazomethane . Diazomethane is a versatile reagent used in organic synthesis, and this compound could potentially play a role in these reactions .

Fungicidal Activities

This compound can be used in the development of fungicides . For example, guanidine derivatives, which can be synthesized using this compound, have shown potential fungicidal activities against Alternaria altanata, and Penicillium digitatum .

Safety and Hazards

The safety data sheet for a similar compound, ®-N-Boc-1-(4-bromophenyl)ethylamine, suggests that it should be handled with care. Any clothing soiled by the product should be immediately removed. In case of inhalation, fresh air should be supplied and if required, artificial respiration should be provided .

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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